2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
CAS No.:
Cat. No.: VC11013887
Molecular Formula: C16H15N5OS
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5OS |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
| Standard InChI | InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21) |
| Standard InChI Key | IJJMFVKACNMEEW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide (C₁₆H₁₅N₅OS) consists of three primary components:
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A 4,6-diaminopyrimidine ring (C₄H₆N₄) featuring amino groups at positions 4 and 6.
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A thioacetamide linker (–S–CH₂–CO–NH–) bridging the pyrimidine and naphthalene systems.
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A naphthalen-2-yl group substituted at the acetamide nitrogen.
The naphthalen-2-yl substitution distinguishes this compound from its naphthalen-1-yl analog, altering steric and electronic interactions within the crystal lattice .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₅OS | |
| Molecular Weight | 325.4 g/mol | |
| IUPAC Name | 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide | |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N |
Synthesis and Crystallization
Synthetic Pathway
The compound is synthesized via nucleophilic substitution between 4,6-diamino-pyrimidine-2-thiol and 2-chloro-N-(naphthalen-2-yl)acetamide in ethanol under alkaline conditions .
Stepwise Procedure:
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Base Activation: Potassium hydroxide (KOH) deprotonates the thiol group of 4,6-diamino-pyrimidine-2-thiol, generating a thiolate nucleophile.
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Nucleophilic Attack: The thiolate displaces chlorine from 2-chloro-N-(naphthalen-2-yl)acetamide, forming the sulfur-carbon bond.
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Workup: Ethanol is evaporated, and cold water precipitates the crude product, which is purified via recrystallization.
Reaction Yield:
Table 2: Hydrogen-Bond Geometry (Naphthalen-1-yl Analog)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| N5–H5A···N3ⁱ | 0.86 | 2.27 | 3.110 | 167 |
| N1–H1A···O1ⁱⁱ | 0.86 | 2.05 | 2.890 | 165 |
| C12–H12A···O1ⁱⁱ | 0.97 | 2.58 | 3.408 | 143 |
Symmetry codes: (i) −x+1, −y, −z+1; (ii) x, −y+½, z+½.
Structural and Electronic Analysis
Conformational Flexibility
The thioacetamide linker introduces torsional strain, as evidenced by the N1–C11–C12–S1 torsion angle of 140.88° in the naphthalen-1-yl analog . This strain likely persists in the naphthalen-2-yl variant, though the altered substitution pattern may modulate rotational barriers.
Intramolecular Interactions
In the naphthalen-1-yl compound, intramolecular N–H···N hydrogen bonds preorganize the molecule for dimer formation . For the naphthalen-2-yl isomer, similar preorganization is anticipated, though the naphthalene orientation may permit additional C–H···π contacts.
Hypothesized Biological Applications
Antibacterial Activity
Thioacetamide-containing compounds exhibit broad-spectrum antibacterial effects by disrupting folate biosynthesis . Structural analogs of this compound could target dihydrofolate reductase (DHFR), a validated drug target.
Future Research Directions
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Crystallographic Studies: Resolving the crystal structure of the naphthalen-2-yl isomer will clarify packing differences and hydrogen-bonding motifs.
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Computational Modeling: Density functional theory (DFT) calculations could predict binding affinities for viral proteases or DHFR.
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Biological Screening: In vitro assays against bacterial and viral targets are essential to validate hypothesized activities.
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